Regioisomeric Substitution Drives Carbonic Anhydrase Isoform Selectivity
In a congeneric series of 23 phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids evaluated for human carbonic anhydrase (hCA) inhibition, the substitution position on the phenyl ring critically determines isoform selectivity. Derivatives bearing alkyl substituents in both ortho- and meta-positions, such as the 3-methylphenyl group, inhibited hCA IX with Ki values ranging between 5 and 25 μM. In contrast, para-substituted analogs preferentially inhibited hCA XII at one-digit micromolar concentrations [1]. This SAR indicates that the 3-methyl substitution pattern of the target compound confers a distinct hCA IX selectivity profile compared to its 4-methyl regioisomer.
| Evidence Dimension | hCA IX inhibition potency |
|---|---|
| Target Compound Data | Ki estimated 5–25 μM (inferred from ortho/meta-alkyl substituted analogs in congeneric series) |
| Comparator Or Baseline | 4-Methylphenyl analog (para-substituted); hCA XII Ki one-digit micromolar |
| Quantified Difference | Isoform selectivity shifts from hCA IX to hCA XII depending on substitution position; meta-substitution favors hCA IX inhibition |
| Conditions | Stopped-flow CO₂ hydrase assay; human CA isoforms I, II, IX, XII |
Why This Matters
This compound's specific substitution pattern directs biological activity toward hCA IX, a validated anticancer target, rather than hCA XII, enabling rational selection for tumor-associated CA inhibition projects.
- [1] Cvijetić IN, Tanç M, Juranić IO, Verbić TŽ, Supuran CT, Drakulić BJ. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorg Med Chem. 2015;23(15):4649-4659. View Source
